2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine
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Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of substituted 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and safety to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple myeloma.
Mechanism of Action
The mechanism of action for 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of TAK1 kinase, a protein involved in cell growth and apoptosis . This inhibition occurs through binding to the hinge region of the kinase, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including antibacterial and antifungal properties.
Pyridazinones: Exhibits various pharmacological activities such as anti-inflammatory and anticancer effects.
Uniqueness
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine is unique due to its specific structural features, which allow it to interact with molecular targets like TAK1 kinase with high specificity and potency . This makes it a promising candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C21H22FN5O2/c22-16-2-1-9-23-20(16)21(28)26-10-7-14(8-11-26)13-29-19-6-5-18-24-17(15-3-4-15)12-27(18)25-19/h1-2,5-6,9,12,14-15H,3-4,7-8,10-11,13H2 |
InChI Key |
MYUNAYSVNUDGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=C(C=CC=N5)F |
Origin of Product |
United States |
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